7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine
Overview
Description
7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine is a chemical compound with the CAS number 41102-25-4 . It has a molecular weight of 283.96 .
Synthesis Analysis
The synthesis of 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine involves the use of trichlorophosphate at 110℃ for 24 hours . Phosphoryl chloride is added to 7-bromothieno[3,2-d]pyrimidine-2,4 (1H, 3H)-dione, to which N,N-diethylaniline is added slowly. The reaction mixture is stirred at 110°C for 24 hours. The mixture is then cooled to room temperature and slowly added to ice water. The resulting solid is filtered, washed with water, and dried .Molecular Structure Analysis
The molecular structure of 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine is represented by the linear formula C6HBrCl2N2S . The InChI code for this compound is 1S/C6HBrCl2N2S/c7-2-1-12-4-3 (2)10-6 (9)11-5 (4)8/h1H .Physical And Chemical Properties Analysis
7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, and in a freezer under -20C . The compound is moderately soluble, with a solubility of 0.00673 mg/ml .Scientific Research Applications
Application in Organic Chemistry
- Summary of the application : “7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine” is used in the synthesis of new pyrimidine derivatives .
- Methods of application or experimental procedures : The compound is used in reactions with organolithium reagents. Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .
- Results or outcomes : The reaction resulted in the formation of 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine .
Application in Medicinal Chemistry
- Summary of the application : “7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine” derivatives have been studied for their antiproliferative activities against A549 cells .
- Results or outcomes : Most of the target compounds exhibited remarkable antiproliferative activities against A549 cells .
Application in Heterocyclic Building Blocks
- Summary of the application : “7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine” is used as a heterocyclic building block .
- Results or outcomes : The outcomes of this application were not detailed in the source .
Application in Therapeutic Research
- Summary of the application : Pyrimidine scaffolds, which include “7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine”, have therapeutic potential .
- Results or outcomes : The outcomes of this application were not detailed in the source .
Application in Computational Chemistry
- Summary of the application : “7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine” is used in computational chemistry for simulation visualizations .
- Results or outcomes : The outcomes of this application were not detailed in the source .
Application in Safety Research
- Summary of the application : “7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine” is studied for its safety properties .
- Results or outcomes : The compound has been classified with the signal word “Warning” and hazard statements “H302-H315-H319-H335” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .
Safety And Hazards
The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
7-bromo-2,4-dichlorothieno[3,2-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBrCl2N2S/c7-2-1-12-4-3(2)10-6(9)11-5(4)8/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SELNIRJYLYMJKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(S1)C(=NC(=N2)Cl)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBrCl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592815 | |
Record name | 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine | |
CAS RN |
41102-25-4 | |
Record name | 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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